ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, a benzamido group, and a sulfamoyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole compounds are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole compounds suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea to form the thiazole core. Subsequent steps include the introduction of the benzamido group through amide bond formation and the attachment of the sulfamoyl group via sulfonamide chemistry. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, would be employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms might be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or thiazole rings.
Scientific Research Applications
Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent due to the presence of the thiazole ring.
Medicine: Explored for its potential as an anticancer or anti-inflammatory agent, leveraging the biological activities of its functional groups.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Exhibits antifungal activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Shows anti-inflammatory properties.
Uniqueness
Ethyl 2-(2-(4-(N,N-dipropylsulfamoyl)benzamido)thiazol-4-yl)acetate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the thiazole ring, benzamido group, and sulfamoyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-4-11-23(12-5-2)30(26,27)17-9-7-15(8-10-17)19(25)22-20-21-16(14-29-20)13-18(24)28-6-3/h7-10,14H,4-6,11-13H2,1-3H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLNAQQAAJVNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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